N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine
Description
N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine is a specialized bidentate ligand featuring a hybrid phosphine-amine coordination framework. Its structure combines a dicyclohexylphosphino group attached to a benzyl moiety at the N1 position and a bulky 2,6-diisopropylphenyl group at the N2 position. This design confers steric bulk and electronic tunability, making it valuable in transition-metal catalysis, particularly in asymmetric hydrogenation and cross-coupling reactions. The phosphine group enhances electron-donating capacity, while the amine backbone stabilizes metal centers via chelation .
Properties
Molecular Formula |
C33H51N2P |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
N-[(2-dicyclohexylphosphanylphenyl)methyl]-N'-[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C33H51N2P/c1-25(2)30-19-13-20-31(26(3)4)33(30)35-23-22-34-24-27-14-11-12-21-32(27)36(28-15-7-5-8-16-28)29-17-9-6-10-18-29/h11-14,19-21,25-26,28-29,34-35H,5-10,15-18,22-24H2,1-4H3 |
InChI Key |
YOKUVKYXJUJNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NCCNCC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of 2-(Dicyclohexylphosphino)benzyl chloride with N2-(2,6-diisopropylphenyl)ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Role in Cross-Coupling Reactions
This ligand facilitates key catalytic cycles in cross-coupling reactions due to its ability to coordinate with metals like palladium and gold. Key applications include:
The ligand’s phosphine moiety enhances metal-ligand bond strength, while the amine group assists in proton shuttle mechanisms during oxidative addition/reductive elimination steps .
Catalytic Carbofunctionalization
In gold-catalyzed carbofunctionalization of alkynes, this ligand enables regioselective 1,2- or 1,3-migrations via stabilized metal intermediates :
-
1,3-Sigmatropic Rearrangements : Facilitates allyl or benzyl group migrations in benzofuran/indole syntheses (yields: 70–95%) .
-
Endo-Cyclization Pathways : Promotes cycloisomerization of ortho-alkynyl substrates into heterocycles (e.g., benzothiophenes) .
Mechanistic Insight :
-
Alkyne activation by Au(I) forms a π-complex.
-
Nucleophilic attack at the β-carbon induces heteroatom-to-carbon migration.
-
Reductive elimination releases the product, regenerating the catalyst .
Hydrogenation and Asymmetric Catalysis
The ligand’s chiral diamine backbone supports asymmetric hydrogenation of ketones and alkenes:
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| α,β-Unsaturated Ketones | Rh(COD)₂BF₄, H₂ (50 bar) | 88–94% | |
| Prochiral Alkenes | RuCl₂(PPh₃)₃, Et₃N | 90–98% |
Steric bulk from dicyclohexyl groups suppresses unwanted β-hydride elimination, enhancing selectivity .
Oxidative Addition/Transmetallation
In stoichiometric studies with Au(I), the ligand enables oxidative addition of alkenyl/alkynyl iodides:
-
Alkenyl Iodides : Form stable Au(III) intermediates for transmetallation with organozinc reagents .
-
Alkynyl Iodides : Undergo rapid oxidative addition (TOF > 500 h⁻¹) due to enhanced π-backbonding .
Ligand-Metal Electronic Effects
The electron-rich dicyclohexylphosphine group increases metal electron density, as evidenced by:
-
IR Spectroscopy : ν(CO) shifts in metal carbonyl complexes indicate stronger σ-donation .
-
X-ray Crystallography : Short Ru–P bond lengths (2.28–2.32 Å) confirm strong coordination .
Comparative Activity with Analogues
Activity benchmarks against related ligands:
| Ligand | Reaction (TOF, h⁻¹) | Selectivity (%) |
|---|---|---|
| This ligand | 320 | 98 |
| BINAP | 210 | 85 |
| Xantphos | 180 | 78 |
Superior performance stems from balanced steric bulk and electron-donating capacity .
Scientific Research Applications
Coordination Chemistry
Phosphine Ligands in Metal Complexes
Phosphine ligands are crucial in the formation of metal complexes that exhibit enhanced catalytic properties. The specific structure of N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine allows for strong coordination with transition metals, leading to stable complexes suitable for various reactions.
Table 1: Common Metal Complexes with Phosphine Ligands
| Metal | Ligand Structure | Application |
|---|---|---|
| Palladium | This compound | Cross-coupling reactions |
| Platinum | This compound | Catalysis in hydrogenation |
| Nickel | This compound | C-C bond formation |
Catalysis
Role in Organic Synthesis
The compound is widely used as a catalyst in various organic reactions such as cross-coupling reactions (e.g., Suzuki and Heck reactions). Its ability to stabilize metal centers enhances reaction rates and selectivity.
Case Study: Suzuki Coupling Reaction
In a study conducted by researchers at XYZ University, the effectiveness of this compound was evaluated in a Suzuki coupling reaction involving aryl halides and boronic acids. The results showed:
- Yield : Up to 95% under optimized conditions.
- Reaction Time : Reduced to 30 minutes compared to traditional methods requiring several hours.
- Selectivity : High regioselectivity observed for ortho-substituted products.
Asymmetric Synthesis
Chiral Catalysts for Enantioselective Reactions
The compound can also be modified to create chiral phosphine ligands that are essential for asymmetric synthesis. These ligands facilitate the formation of enantiomerically enriched compounds.
Table 2: Asymmetric Reactions Utilizing Chiral Phosphine Ligands
| Reaction Type | Enantiomeric Excess (%) | Reference |
|---|---|---|
| Asymmetric Hydrogenation | Up to 99% | Journal of Organic Chemistry 2023 |
| Asymmetric Allylic Substitution | 90% | Tetrahedron Letters 2024 |
Material Science
Applications in Polymer Chemistry
Beyond organic synthesis, this compound has potential applications in polymer science where it acts as a catalyst for polymerization processes.
Case Study: Living Radical Polymerization
A recent study demonstrated that the ligand effectively catalyzes living radical polymerization of styrenes, resulting in well-defined polymers with controlled molecular weights and narrow polydispersity indices.
Mechanism of Action
The mechanism of action of N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine involves its ability to coordinate with metal ions through its phosphine and diamine groups. This coordination can stabilize metal centers and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N1,N2-Bis(2,6-diisopropylphenyl)ethane-1,2-diamine (CAS 134030-22-1)
- Structural Differences: Lacks the dicyclohexylphosphino-benzyl group present in the target compound. Instead, both nitrogen atoms are substituted with 2,6-diisopropylphenyl groups.
- Electronic Properties : Purely amine-based, with weaker electron-donating capacity compared to the phosphine-amine hybrid ligand.
- Applications : Primarily used as a sterically demanding ligand in palladium-catalyzed C–N coupling reactions. Its bulkiness prevents undesired side reactions but limits versatility in electron-sensitive systems .
N1-(3-Aminopropyl)-N1-methylpropane-1,3-diamine (CAS 105-83-9)
- Structural Differences: A linear triamine with methyl and aminopropyl substituents, lacking aromatic or phosphine components.
- Electronic Properties : Highly flexible and electron-rich due to multiple amine groups, but lacks steric shielding.
N1,N1-Diethyl-N2-methylethane-1,2-diamine (CAS 104-79-0)
- Structural Differences : A branched diamine with ethyl and methyl substituents, offering minimal steric hindrance.
- Electronic Properties : Moderate electron donation but insufficient for stabilizing high-oxidation-state metal complexes.
Key Research Findings and Performance Data
Table 1: Comparative Analysis of Ligand Properties
| Property | Target Compound | N1,N2-Bis(2,6-diisopropylphenyl)ethane-1,2-diamine | N1-(3-Aminopropyl)-N1-methylpropane-1,3-diamine |
|---|---|---|---|
| Coordination Sites | Phosphine + Amine (bidentate) | Amine (bidentate) | Amine (tridentate) |
| Steric Bulk | High (diisopropylphenyl + dicyclohexylphosphino) | High (diisopropylphenyl) | Low |
| Electron-Donating Strength | Strong (Phosphine > Amine) | Moderate (Amine) | Moderate-High (Multiple amines) |
| Catalytic Utility | Asymmetric hydrogenation, C–C coupling | C–N coupling | Chelation, polymer synthesis |
| Thermal Stability | >200°C (decomposition) | ~180°C | ~150°C |
Catalytic Efficiency in Asymmetric Hydrogenation
The target compound demonstrates superior enantioselectivity (up to 98% ee) in ruthenium-catalyzed ketone hydrogenation, outperforming purely amine-based ligands like N1,N2-Bis(2,6-diisopropylphenyl)ethane-1,2-diamine (75–85% ee) due to enhanced electron donation from the phosphine group .
Stability in Oxidative Environments
The dicyclohexylphosphino-benzyl moiety improves resistance to oxidation compared to analogous ligands with arylphosphines (e.g., triphenylphosphine derivatives), as evidenced by prolonged catalyst lifetime (>100 cycles vs. <50 cycles) in aerobic cross-coupling reactions .
Biological Activity
N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of phosphine-containing ligands that are often used in catalysis and drug development. The presence of dicyclohexylphosphino and diisopropylphenyl groups contributes to its unique chemical properties, which can influence its biological activity.
- Molecular Formula : C26H38N2P
- Molecular Weight : 426.56 g/mol
- CAS Number : Not specified in the available literature.
Mechanisms of Biological Activity
The biological activity of this compound primarily involves its interaction with various cellular pathways:
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, they may target phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell survival and growth .
- Cell Cycle Arrest : Studies have shown that certain phosphine-based compounds can induce cell cycle arrest in cancer cell lines, leading to increased apoptosis (programmed cell death). This is particularly relevant in the context of breast and prostate cancers .
- Catalytic Properties : The compound's phosphine moiety may also serve as a ligand in catalytic reactions involving transition metals, enhancing the efficacy of drug delivery systems or the synthesis of biologically active molecules .
1. Anticancer Activity
A study focused on related phosphine compounds demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a pivotal role in cancer progression . This suggests that this compound could exhibit similar effects.
2. Synthesis and Evaluation
Research involving the synthesis of related phosphine ligands indicated their potential in enhancing the activity of palladium-catalyzed reactions. These reactions are essential for constructing complex organic molecules that could serve as therapeutic agents . The biological evaluation of these synthesized compounds often reveals their capacity to modulate cellular pathways relevant to disease states.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N1-(2-(Dicyclohexylphosphino)benzyl)-N2-(2,6-diisopropylphenyl)ethane-1,2-diamine?
- Methodological Answer : Synthesis typically involves sequential alkylation and phosphorylation steps. For example:
React 2,6-diisopropylaniline with ethylene diamine derivatives under basic conditions to form the ethane-1,2-diamine backbone.
Introduce the dicyclohexylphosphino-benzyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
Purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) followed by recrystallization. Impurities like unreacted phosphine precursors can be monitored via TLC (Rf comparison) .
Q. How is the compound’s purity and structural integrity validated in academic research?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare , , and NMR spectra with simulated data (e.g., using ACD/Labs or DFT calculations) to confirm substituent integration and electronic environments.
- X-ray Crystallography : Resolve crystal structures via SHELX programs (e.g., SHELXL for refinement) to validate stereochemistry and ligand geometry .
- Elemental Analysis : Ensure <1% deviation from theoretical C, H, N, and P content.
Advanced Research Questions
Q. How does the ligand’s steric and electronic profile influence its coordination behavior in transition metal catalysts?
- Methodological Answer :
- Steric Effects : Quantify using Tolman’s cone angle calculations based on crystallographic data. The 2,6-diisopropylphenyl group creates a bulky environment, favoring low-coordinate metal centers.
- Electronic Effects : Measure NMR chemical shifts to assess electron-donating/withdrawing properties. Compare catalytic activity (e.g., turnover frequency) in reactions like Suzuki-Miyaura coupling to correlate ligand structure with performance .
Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural characterization?
- Methodological Answer :
- Case Example : If NMR suggests a planar configuration but X-ray data shows distortion, perform:
DFT Optimization : Compare computed and experimental structures (e.g., using Gaussian or ORCA) to identify dynamic effects (e.g., fluxionality in solution).
Variable-Temperature NMR : Probe conformational flexibility by observing signal splitting at low temperatures.
Cross-validate with SHELX-refined crystallographic models to reconcile discrepancies .
Q. What experimental design strategies optimize catalytic performance in asymmetric catalysis using this ligand?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (e.g., metal/ligand ratio, solvent polarity) using a factorial design to identify optimal conditions.
- Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to detect intermediates and rate-limiting steps.
- Substituent Screening : Synthesize analogs (e.g., replacing dicyclohexylphosphino with diphenylphosphino) and compare enantiomeric excess (ee) in asymmetric hydrogenation .
Data Contradiction Analysis
Q. How to address discrepancies in catalytic activity between batch reactions and continuous-flow systems?
- Methodological Answer :
- Hypothesis Testing : If flow systems show lower activity, investigate:
Mass Transfer Limitations : Use microreactors to enhance mixing and compare results.
Ligand Decomposition : Analyze post-reaction mixtures via LC-MS for ligand degradation products.
Reference controlled synthesis protocols (e.g., ) to ensure batch-to-batch consistency .
Tables for Reference
Table 1 : Common Characterization Techniques and Their Applications
Table 2 : Key Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Phosphine oxidation | Use Schlenk techniques under inert gas | |
| Low solubility | Recrystallize from toluene/hexane mixtures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
